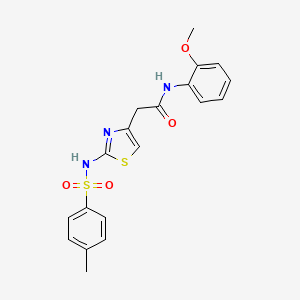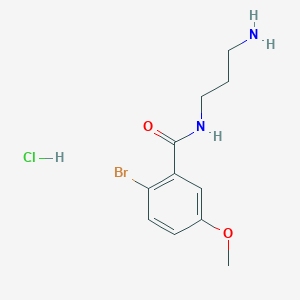
N-(3-aminopropyl)-2-bromo-5-methoxybenzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-aminopropyl)-2-bromo-5-methoxybenzamide hydrochloride is a chemical compound that features a benzamide core substituted with a bromine atom, a methoxy group, and an aminopropyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-2-bromo-5-methoxybenzamide hydrochloride typically involves the following steps:
Bromination: The starting material, 2-methoxybenzoic acid, is brominated using bromine in the presence of a catalyst to introduce the bromine atom at the 5-position.
Amidation: The brominated intermediate is then reacted with 3-aminopropylamine to form the corresponding amide.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(3-aminopropyl)-2-bromo-5-methoxybenzamide hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.
Coupling Reactions: The aminopropyl group can participate in coupling reactions with other functional groups to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, products may include azides, thiols, or other substituted derivatives.
Oxidation Products: Oxidized derivatives with modified functional groups.
Reduction Products: Reduced forms with altered oxidation states.
科学的研究の応用
N-(3-aminopropyl)-2-bromo-5-methoxybenzamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound’s functional groups make it suitable for incorporation into polymers and other materials with specific properties.
Biological Studies: It can be used to study the interactions of small molecules with biological targets, such as enzymes or receptors.
Chemical Biology: The compound can serve as a probe to investigate biochemical pathways and mechanisms.
作用機序
The mechanism of action of N-(3-aminopropyl)-2-bromo-5-methoxybenzamide hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminopropyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the bromine and methoxy groups may influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(3-aminopropyl)methacrylamide hydrochloride: Similar in structure but lacks the bromine and methoxy groups.
(3-Aminopropyl)triethoxysilane: Contains an aminopropyl group but is used primarily for surface functionalization.
N-(3-aminopropyl)-6-hydroxy-4-oxo-1,2-dihydroquinoline-5-carboxamide hydrochloride: Shares the aminopropyl group but has a different core structure.
Uniqueness
N-(3-aminopropyl)-2-bromo-5-methoxybenzamide hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom and methoxy group distinguishes it from other aminopropyl derivatives, potentially enhancing its utility in various applications.
特性
IUPAC Name |
N-(3-aminopropyl)-2-bromo-5-methoxybenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2.ClH/c1-16-8-3-4-10(12)9(7-8)11(15)14-6-2-5-13;/h3-4,7H,2,5-6,13H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUXECUIVVWXTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-CHLORO-2-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-4-PHENYLQUINAZOLINE](/img/structure/B2850203.png)
![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-3-carboxamide](/img/structure/B2850204.png)
![3-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B2850205.png)
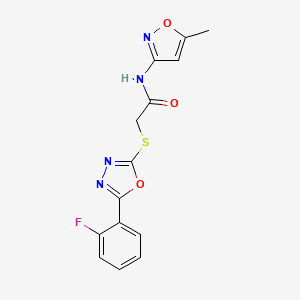

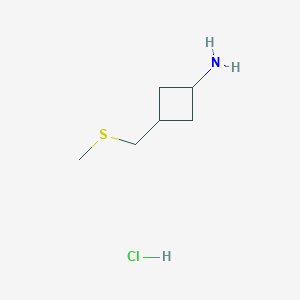
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-2-[(4S,5'S,6R,7S,8R,9S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2850214.png)
![2-[(3-Chlorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2850216.png)
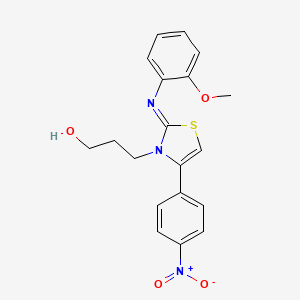
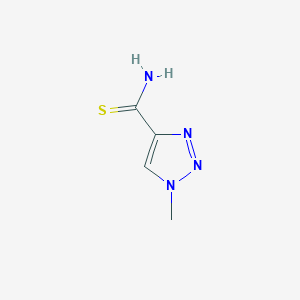
![ethyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2850220.png)
![9-(3-chloro-4-methylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2850221.png)

